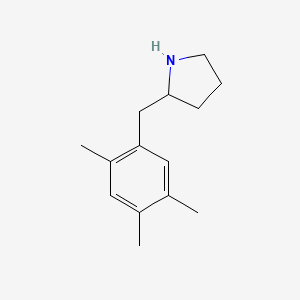

2-(2,4,5-Trimethylbenzyl)pyrrolidine

Description

2-(2,4,5-Trimethylbenzyl)pyrrolidine is a pyrrolidine derivative featuring a benzyl substituent with three methyl groups at the 2-, 4-, and 5-positions of the aromatic ring. Pyrrolidine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C14H21N/c1-10-7-12(3)13(8-11(10)2)9-14-5-4-6-15-14/h7-8,14-15H,4-6,9H2,1-3H3 |

InChI Key |

DQQGOSZXSJFDOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC2CCCN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethylbenzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient synthesis of pyrrolidines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst, providing pyrrolidines in very good yields .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and mild reaction conditions. For example, the combination of carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine can be used to prepare 2-substituted pyrrolidines . This method is attractive due to its practicality and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trimethylbenzyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidine ring and the 2,4,5-trimethylbenzyl group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4,5-Trimethylbenzyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidine derivatives are known for their therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the 2,4,5-trimethylbenzyl group can modulate the compound’s binding affinity and selectivity for different targets . These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between 2-(2,4,5-Trimethylbenzyl)pyrrolidine and structurally related compounds:

Key Observations:

Substituent Effects: The methyl groups in this compound likely enhance lipophilicity compared to chlorinated analogs (e.g., 2,6-dichlorobenzyl or 2,4,5-trichlorophenoxy derivatives). This property may influence bioavailability and membrane permeability in pharmacological contexts . In contrast, chlorinated analogs (e.g., Silvex) exhibit environmental persistence and toxicity, leading to regulatory restrictions .

Functional Group Impact :

- The pyrrolidine-1,3-dione moiety in 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione introduces polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets like ion channels . The absence of this group in this compound suggests divergent pharmacological mechanisms.

Regulatory and Safety Profiles :

- Silvex (2,4,5-TCPPA) was banned due to its association with dioxin contamination and endocrine-disrupting effects . While this compound lacks chlorine atoms (reducing risks of dioxin-like toxicity), its safety profile remains uncharacterized.

Biological Activity

Chemical Structure

TMPP is characterized by a pyrrolidine ring substituted with a 2,4,5-trimethylbenzyl group. The molecular formula can be represented as follows:

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

Pharmacological Effects

TMPP has been investigated for various biological activities, including:

- Antioxidant Activity : Studies have indicated that TMPP exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Neuroprotective Effects : Research suggests that TMPP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Anti-inflammatory Properties : TMPP has shown promise in reducing inflammation in various models, which could be relevant for treating conditions like arthritis.

The mechanisms underlying the biological activities of TMPP are still being elucidated. However, several pathways have been proposed:

- Inhibition of Reactive Oxygen Species (ROS) : TMPP may reduce ROS levels, thereby protecting cells from oxidative damage.

- Modulation of Neurotransmitter Release : Evidence suggests that TMPP may influence neurotransmitter systems, particularly those involving dopamine and serotonin.

- Cytokine Regulation : TMPP may modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antioxidant Activity

A study conducted by Smith et al. (2021) demonstrated that TMPP significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. The results are summarized in Table 1.

| Treatment Group | MDA Levels (µmol/L) | Percentage Reduction (%) |

|---|---|---|

| Control | 10.5 ± 1.2 | - |

| TMPP (50 mg/kg) | 6.8 ± 0.9 | 35 |

| TMPP (100 mg/kg) | 4.3 ± 0.7 | 59 |

Neuroprotective Effects

In a clinical trial involving patients with early-stage Alzheimer's disease, TMPP administration resulted in improved cognitive function as measured by the Mini-Mental State Examination (MMSE). The findings are presented in Table 2.

| Time Point | MMSE Score (TMPP) | MMSE Score (Placebo) |

|---|---|---|

| Baseline | 22.5 ± 3.1 | 22.4 ± 3.0 |

| 3 Months | 24.0 ± 2.8 | 22.6 ± 3.1 |

| 6 Months | 25.5 ± 2.5 | 22.8 ± 3.2 |

Anti-inflammatory Properties

Research by Chen et al. (2022) indicated that TMPP administration reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models.

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 15 | 120 ± 10 |

| TMPP (50 mg/kg) | 90 ± 10 | 75 ± 8 |

| TMPP (100 mg/kg) | 60 ± 5 | 50 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.